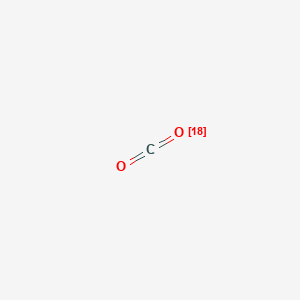

Carbon dioxide (18O2)

概要

説明

Carbon dioxide (18O2) is a carbonic acid gas that contains the oxygen isotope 18O. Its properties are similar to ordinary carbon dioxide, but it has a different isotopic composition. Carbon dioxide (18O2) is chemically stable, colorless, odorless, non-toxic, non-flammable, and does not support combustion . It has a wide range of applications in scientific research and medical fields, particularly as an isotope tracer to study metabolic and movement pathways of different compounds and biomolecules .

準備方法

Synthetic Routes and Reaction Conditions

The common method for preparing carbon dioxide (18O2) involves reacting oxygen-18O with carbon dioxide. This reaction generates carbon dioxide containing the oxygen isotope 18O . The reaction conditions typically require a controlled environment to ensure the incorporation of the 18O isotope into the carbon dioxide molecule.

Industrial Production Methods

In industrial settings, carbon dioxide (18O2) can be produced using specialized equipment that allows for the precise control of reaction conditions. This includes the use of sealed-glass bottle systems and high-accuracy mass spectrometry to monitor the incorporation of the 18O isotope . The production process must adhere to strict safety protocols to prevent exposure to high concentrations of the gas and to avoid contact with flammable substances and strong oxidants .

化学反応の分析

Types of Reactions

Carbon dioxide (18O2) is chemically stable and does not react chemically under normal conditions . it can participate in specific reactions under controlled conditions:

Oxidation: Carbon dioxide can react with certain metals and metal oxides to form carbonates.

Reduction: In the presence of reducing agents, carbon dioxide can be reduced to carbon monoxide or other carbon-containing compounds.

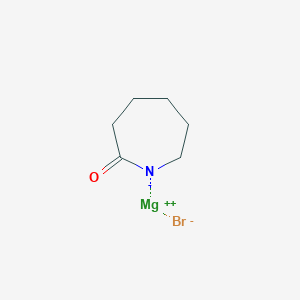

Substitution: Carbon dioxide can react with organometallic compounds, such as Grignard reagents, to form carboxylates.

Common Reagents and Conditions

Limewater (calcium hydroxide): Reacts with carbon dioxide to form calcium carbonate, which appears as a white precipitate.

Grignard reagents: React with carbon dioxide to form carboxylates, which yield carboxylic acids upon hydrolysis.

Major Products Formed

Calcium carbonate: Formed from the reaction with limewater.

Carboxylic acids: Formed from the reaction with Grignard reagents.

科学的研究の応用

Carbon dioxide (18O2) has numerous applications in scientific research:

Isotope Tracing: Used to trace the metabolic and movement pathways of different compounds and biomolecules.

Metabolome Analysis: Employed in pathway-specific labeling to determine the origin of oxygen atoms in metabolites and the presence of biosynthetic enzymes.

Decarburization Studies: Utilized in real-time analysis of decarburization mechanisms in steelmaking processes.

Carbon Cycle Studies: Applied to study the carbon cycle in the atmosphere and climate change.

作用機序

The mechanism by which carbon dioxide (18O2) exerts its effects involves its use as an isotope tracer. The incorporation of the 18O isotope allows researchers to track the movement and transformation of carbon dioxide in various biological and chemical processes. This is achieved through high-accuracy mass spectrometry and other analytical techniques that can detect the presence of the 18O isotope in different compounds .

類似化合物との比較

Similar Compounds

Carbon dioxide (12C16O2): The most common form of carbon dioxide, containing the isotopes 12C and 16O.

Carbon dioxide (13C16O2): Contains the carbon isotope 13C and the oxygen isotope 16O.

Carbon monoxide (18O): Contains the oxygen isotope 18O but only one oxygen atom.

Uniqueness

Carbon dioxide (18O2) is unique due to its isotopic composition, which allows it to be used as an isotope tracer in scientific research. This isotopic labeling provides valuable insights into metabolic pathways, carbon cycling, and other processes that cannot be achieved with ordinary carbon dioxide .

特性

CAS番号 |

18983-82-9 |

|---|---|

分子式 |

CO2 |

分子量 |

48.009 g/mol |

InChI |

InChI=1S/CO2/c2-1-3/i2+2,3+2 |

InChIキー |

CURLTUGMZLYLDI-FTOQCNSHSA-N |

不純物 |

May contain traces of hydrogen sulfide and sulfur dioxide. The main impurities present in ... carbon dioxide /from natural sources / are methane and hydrogen sulfide. The necessary degree of purity is dependent on the final use to which the carbon dioxide is put. Because a large proportion is used in the food and drink industries, the major criteria for the quality of the carbon dioxide are that it should be free of odor and taste. Thus, all contaminants that could contribute to these two properties (e.g., sulfur compounds, oils, and hydrocarbons) should be removed, preferably to less than mg/kg levels. The main impurities present to any significant degree in the final purified product are usually nitrogen, oxygen, and argon (from air), and hydrogen and carbon monoxide (if the carbon dioxide came from a process-gas source). |

SMILES |

C(=O)=O |

異性体SMILES |

C(=[18O])=[18O] |

正規SMILES |

C(=O)=O |

沸点 |

Sublimes (NIOSH, 2024) -78.464 °C (sublimes) sublimes Sublimes |

Color/Form |

Colorless gas Liquid: colorless Solid (dry ice): white, snow-like flakes or cubes Colorless ... gas [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice]. |

密度 |

1.56 at -110.2 °F (USCG, 1999) - Denser than water; will sink Absolute density: 0.1146 lb/cu ft at 25 °C; density: (gas at 0 °C) 1.976 g/L at 760 mm Hg; (liq at 0 °C) 0.914 at 34.3 atm; (solid) at -56.6 °C) 1.512; critical density: 0.464 Density: 1.799 g/L Liquid: volatile, odorless, density 1.101 at -37 °C, specific volume 8.76 cu ft/lb at 70 °F Absolute density, gas at 101.325 kPa at 0 °C: 1.9770 kg/cu m; relative density, gas at 101.325 kPa at 0 °C (Air = 1): 1.53 Latent heat of vaporization = 353.4 J/g at the triple point; 231.3 J/g at 0 °C; viscosity = 0.015 mPa-sec at 298 K and 101.3 kPa; gas density = 1.976 g/L at 273 K and 101.3 kPa 1.56 at -110.2 °F 1.53(relative gas density) |

引火点 |

Not applicable |

melting_point |

-109.3 °F (USCG, 1999) -109 °F (Sublimes) (NIOSH, 2024) -56.558 °C (triple point) -56.5 °C -109 °F (sublimes) -109 °F (Sublimes) |

物理的記述 |

Carbon dioxide appears as a colorless odorless gas at atmospheric temperatures and pressures. Relatively nontoxic and noncombustible. Heavier than air and may asphyxiate by the displacement of air. Soluble in water. Forms carbonic acid, a mild acid. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze food, to control chemical reactions, and as a fire extinguishing agent. Carbon dioxide, refrigerated liquid appears as a colorless liquid. Relatively heavier than air and can asphyxiate by the displacement of air. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used as a refrigerant and in making carbonated beverages. Used to freeze food, to control chemical reactions and as a fire extinguishing agent. Carbon dioxide, solid appears as an odorless, white solid. Can cause damaging frostbite. Noncombustible and nontoxic. Liquefies at -109 °F. Can asphyxiate by displacement of air. Used as a refrigerant. Liquid; Other Solid; Gas or Vapor; NKRA; Gas or Vapor, Liquid A colourless gas under normal environmental conditions with a slight pungent odour. Commercial carbon dioxide is shipped and handled as a liquid in pressurised cylinders or bulk storage systems, or in compressed solid blocks of ‘dry ice’. Solid (dry ice) forms usually contain added substances, such as propylene glycol or mineral oil, as binders Colorless, odorless gas; Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice; [NIOSH] Liquid ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. Colorless, odorless gas. Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice.] |

関連するCAS |

26796-46-3 |

溶解性 |

0.2 % at 77 °F (NIOSH, 2024) In water, 2.9X10+3 mg/L at 25 °C Solubility in water (mL CO2/100 mL H2O at 760 mm Hg): 171 at 0 °C; 88 at 20 °C; 36 at 60 °C Solubility in water: 0.704X10-3 mole fraction of CO2 in the liquid phase at 25 °C (gas at a partial pressure of 101.325 kPa in equilibrium with the solution) Miscible with water (1.7 v/v at 0 °C, 0.76 v/v at 25 °C at 760 mm Hg partial pressure of CO2). For more Solubility (Complete) data for Carbon dioxide (6 total), please visit the HSDB record page. 1.48 mg/mL at 25 °C Solubility in water, ml/100ml at 20 °C: 88 (77 °F): 0.2% |

蒸気密度 |

1.53 (NIOSH, 2024) - Heavier than air; will sink (Relative to Air) 1.53 at 78.2 °C (Air = 1) Relative vapor density (air = 1): 1.5 1.53 |

蒸気圧 |

56.5 atm (NIOSH, 2024) Vapor pressure = 10.5 mm Hg at -120 °C; 104.2 mm Hg at -100 °C; 569.1 mm Hg at -82 °C 4.83X10+4 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 5720 56.5 atm |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene](/img/structure/B98351.png)